molecular formula C19H18O6 B2811418 (E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 209158-91-8

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2811418
CAS No.: 209158-91-8
M. Wt: 342.347
InChI Key: JGVTZQYRMQWZQO-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1,3-Benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 1,3-benzodioxole (methylenedioxyphenyl) group at the β-position and a 3,4,5-trimethoxyphenyl group at the α-position. These substituents contribute to its unique electronic and steric properties, which influence its supramolecular interactions and biological activity. Structural analyses via X-ray crystallography and Hirshfeld surface calculations have revealed that the 3,4,5-trimethoxyphenyl moiety enhances π-π stacking interactions, while the benzodioxole group modulates hydrogen-bonding networks .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-17-9-13(10-18(22-2)19(17)23-3)14(20)6-4-12-5-7-15-16(8-12)25-11-24-15/h4-10H,11H2,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVTZQYRMQWZQO-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209158-91-8
Record name 3-(1,3-Benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209158918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-BENZODIOXOL-5-YL)-1-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNM489MVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a benzodioxole chalcone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects in various biological systems, including antioxidant, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H18O6, featuring a complex structure that contributes to its biological activities. The presence of the benzodioxole moiety along with trimethoxyphenyl groups enhances its interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures display significant antioxidant properties. For instance, a related study reported IC50 values for antioxidant activity ranging from 7.76 to 17.07 μM, which are lower than the control antioxidant L-ascorbic acid (IC50 = 27.59 μM) . This suggests that this compound may effectively scavenge free radicals.

2. Cytotoxicity and Anticancer Activity

The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation significantly. For example, related chalcone derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 1: Cytotoxicity of Chalcone Derivatives

CompoundCell LineIC50 (μM)
DoxorubicinPC38.7
Chalcone APC35.95
This compoundVariousTBD

3. Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. The compound's structural features may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in apoptosis and oxidative stress response.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar chalcone derivatives:

  • Study on Antioxidant Properties : A study indicated that related compounds had significant radical scavenging activity with IC50 values lower than those of common antioxidants .
  • Cytotoxicity Assessment : Another research highlighted the cytotoxic potential of benzodioxole-based chalcones against various cancer cell lines, indicating a promising avenue for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural and Crystallographic Comparisons
  • Compound 1: (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Key Difference: Replaces the benzodioxole group with a 4-methoxyphenyl substituent. Supramolecular Behavior: The 3,4,5-trimethoxyphenyl group drives π-π stacking, forming a ladder-like structure. The absence of the benzodioxole ring reduces hydrogen-bond donor capacity, leading to weaker intermolecular interactions compared to the target compound .
  • Compound 2 : (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
    • Key Difference : Substitutes the 3,4,5-trimethoxyphenyl group with a 4-ethoxyphenyl unit.
    • Crystal Packing : Ethoxy groups introduce steric hindrance, disrupting planar stacking and resulting in less dense crystal packing. Hirshfeld surface analysis confirms reduced van der Waals interactions compared to the target compound .

Table 1: Structural Properties of Selected Chalcones

Compound Substituents (α/β) π-π Stacking Strength Hydrogen-Bonding Capacity Reference
Target Compound 3,4,5-Trimethoxyphenyl / Benzodioxole High (ladder-like) Moderate (C=O⋯H interactions)
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-TMP) 3,4,5-TMP / 4-Methoxyphenyl High Low
(E)-3-(4-Ethoxyphenyl)-1-(4-MP) 4-Methoxyphenyl / 4-Ethoxyphenyl Moderate Low
Physicochemical and Spectral Properties
  • Melting Points :
    • The target compound exhibits a melting point range of 112–274°C, typical of chalcones with bulky substituents. Derivatives lacking methoxy groups (e.g., 4-methoxyphenyl analogues) show lower melting points (~150–200°C) due to reduced crystallinity .
  • Spectroscopic Data :
    • IR : The α,β-unsaturated ketone (C=O) stretch appears at ~1650–1680 cm⁻¹. The benzodioxole group shows characteristic C-O-C asymmetric vibrations at ~1250 cm⁻¹ .
    • ¹H NMR : The 3,4,5-trimethoxyphenyl group produces a singlet at δ 3.8–3.9 ppm (9H, OCH₃), while the benzodioxole protons resonate as a doublet near δ 6.0–6.2 ppm .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives. A typical protocol involves reacting 1,3-benzodioxole-5-carbaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base (e.g., NaOH or KOH) in ethanol or methanol. Reaction conditions (e.g., temperature, solvent purity, and stoichiometry) must be optimized to maximize yield and stereoselectivity for the E-isomer . Crystallization from ethanol or methanol is often used for purification .

Q. How is the structural conformation of this chalcone confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the E-configuration and molecular geometry. Key parameters include bond lengths (e.g., C=O ~1.22 Å, C=C ~1.32 Å) and dihedral angles between aromatic rings, which typically range from 5–15° . NMR spectroscopy (¹H and ¹³C) is used to verify substituent positions: methoxy groups on the trimethoxyphenyl ring resonate at δ ~3.8–4.0 ppm, while benzodioxole protons appear as a singlet at δ ~6.0 ppm .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and conjugated C=C bonds at ~1600 cm⁻¹ .
  • UV-Vis : Absorption maxima near 300–350 nm indicate π→π* transitions in the enone system .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ = 385.1184 for C₁₉H₁₈O₆) .

Q. What solvent systems are recommended for solubility and stability studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol or methanol. Stability tests under varying pH (3–9) and temperature (4–40°C) are essential to assess degradation kinetics, particularly for the enone moiety .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this chalcone?

Molecular docking (e.g., using AutoDock Vina or Discovery Studio) evaluates binding affinity to targets like tubulin or cyclooxygenase-2 (COX-2). The trimethoxyphenyl group often interacts with hydrophobic pockets, while the benzodioxole moiety may engage in π-π stacking . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV) to correlate with reactivity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (cell line variability, incubation time) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized protocols. Structure-activity relationship (SAR) studies comparing analogs (e.g., methoxy vs. hydroxy substituents) can isolate critical pharmacophores .

Q. How does substituent variation on the aromatic rings affect bioactivity?

  • Trimethoxyphenyl group : Enhances microtubule disruption (antimitotic activity) but reduces solubility.
  • Benzodioxole moiety : Improves metabolic stability compared to catechol derivatives. Systematic SAR studies (e.g., replacing methoxy with ethoxy or halogens) reveal that electron-withdrawing groups on the benzodioxole ring increase cytotoxicity in MCF-7 cells .

Q. What experimental designs optimize pharmacokinetic properties?

  • LogP determination : Octanol-water partitioning (estimated LogP ~2.5) guides prodrug strategies for enhanced bioavailability.
  • Metabolic stability assays : Liver microsomes (human/rat) identify cytochrome P450-mediated oxidation hotspots (e.g., demethylation of methoxy groups) .
  • Plasma protein binding : Use equilibrium dialysis to assess albumin binding (>90% common for chalcones), impacting free drug concentration .

Q. How are crystallographic data used to rationalize polymorphism or co-crystal formation?

SC-XRD reveals packing motifs (e.g., herringbone vs. layered structures) influenced by methoxy group orientation. Co-crystallization with coformers (e.g., succinic acid) improves solubility; monitor via PXRD and DSC to confirm phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.